N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound that features a unique combination of pyridine, oxadiazole, and thiophene moieties
Mechanism of Action
Target of Action
The primary targets of N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide are RAC-beta serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including cell division, proliferation, differentiation, and survival .
Mode of Action
It is known to interact with its targets, potentially altering their function and leading to changes in cellular processes
Biochemical Pathways
The compound is likely to affect several biochemical pathways due to its interaction with its targets. For instance, the RAC-beta serine/threonine-protein kinase and Glycogen synthase kinase-3 beta are involved in pathways such as the PI3K-Akt signaling pathway , which regulates cell survival, and the Wnt signaling pathway , which controls cell fate decisions . The compound’s interaction with these proteins could therefore have downstream effects on these and potentially other pathways.
Result of Action
Given its targets, it could potentially influence cell survival, proliferation, and differentiation . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of pyridine-4-carboxylic acid hydrazide with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) can yield the desired oxadiazole ring .
-
Coupling Reactions: : The synthesized oxadiazole intermediate can then be coupled with various amines or carboxylic acids to form the final compound. This step often requires the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
-
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) .
-
Reduction: : The oxadiazole ring can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
-
Substitution: : The pyridine ring can undergo electrophilic or nucleophilic substitution reactions. For example, halogenation can be achieved using halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) .
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: NBS, NCS
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated derivatives
Scientific Research Applications
N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide has diverse applications in scientific research:
-
Medicinal Chemistry: : This compound has shown potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development .
-
Materials Science: : The compound’s electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
-
Organic Synthesis: : It serves as a valuable building block for the synthesis of more complex molecules, enabling the development of new materials and pharmaceuticals .
Comparison with Similar Compounds
N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol
- 2-(1,2,4-oxadiazol-5-yl)aniline
- 1-(5-(3-chlorobenzo[b]thiophen-2-yl)-2-(2,3,4-trisubstituted phenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone
-
Uniqueness: : The combination of pyridine, oxadiazole, and thiophene moieties in this compound provides it with unique electronic and structural properties, making it more versatile in its applications compared to other similar compounds.
Properties
IUPAC Name |
N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2S/c17-10(9-2-1-7-19-9)14-12-16-15-11(18-12)8-3-5-13-6-4-8/h1-7H,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNCPEHQLYNBTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.